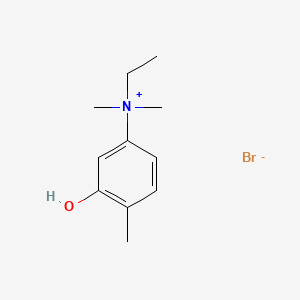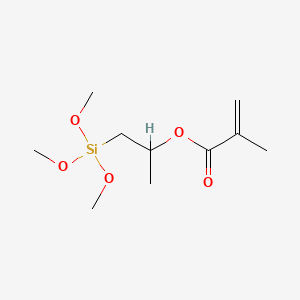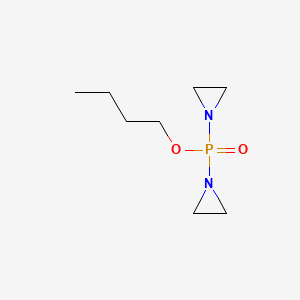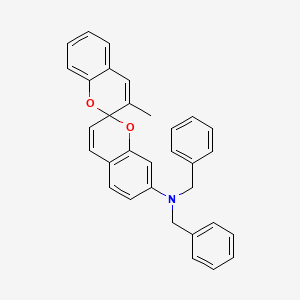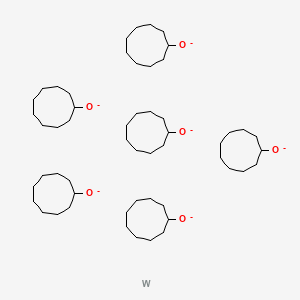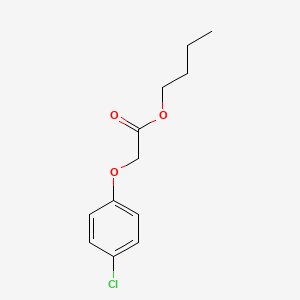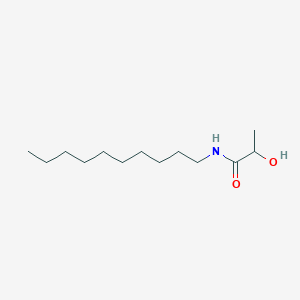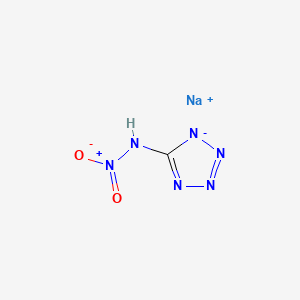
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane is a chemical compound with the molecular formula C14H28O4. It is characterized by its unique structure, which includes multiple methyl groups and a butyl group attached to a tetroxonane ring.
Vorbereitungsmethoden
The synthesis of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of appropriate alcohols and acids in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid. The major products formed depend on the type of reaction and the conditions employed .
Wissenschaftliche Forschungsanwendungen
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane can be compared with similar compounds such as:
3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene: This compound has a similar structure but includes nitrogen atoms in its ring system.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)propanedioate: This compound has a similar butyl and pentamethyl substitution pattern.
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetroxonane ring, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
62331-25-3 |
|---|---|
Molekularformel |
C14H28O4 |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3-butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C14H28O4/c1-7-8-9-14(6)17-15-12(2,3)10-11-13(4,5)16-18-14/h7-11H2,1-6H3 |
InChI-Schlüssel |
FZWQMEIJVHBNED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(OOC(CCC(OO1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
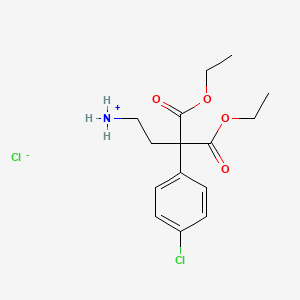
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
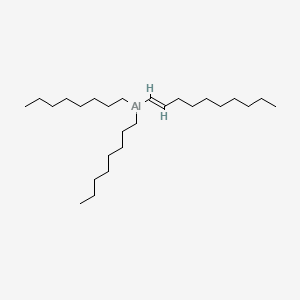
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
